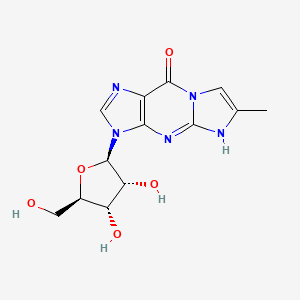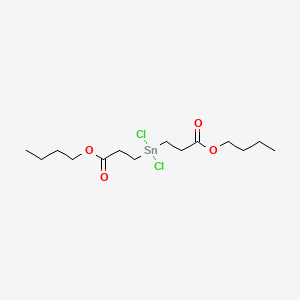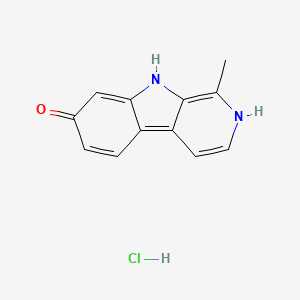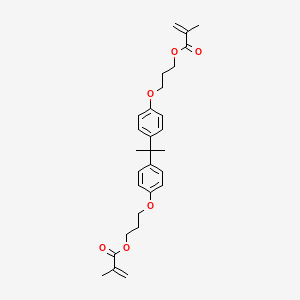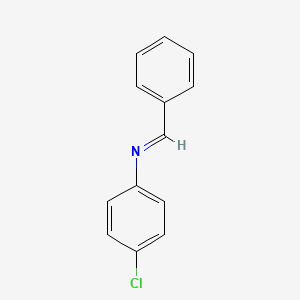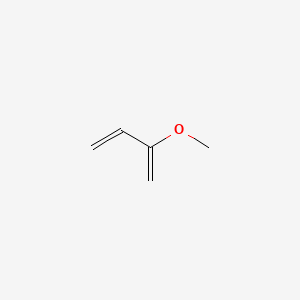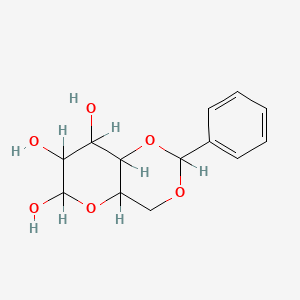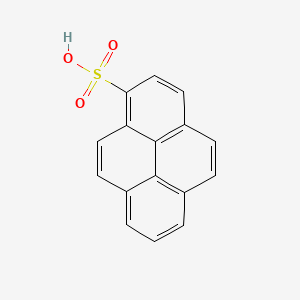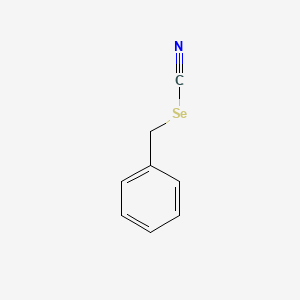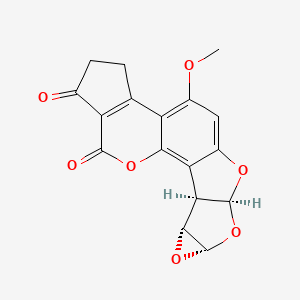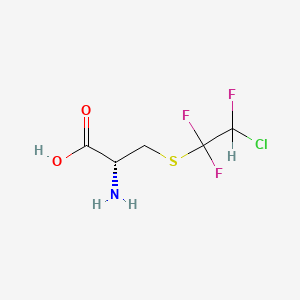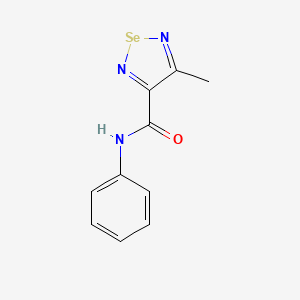
4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole
Vue d'ensemble
Description
4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole, also known as 4-SDA, is a chemical compound with the CAS Registry Number 84321-36-8 . Its molecular formula is C10H9N3OSe and it has a molecular weight of 266.17 g/mol.
Molecular Structure Analysis
The molecular structure of 4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole consists of a selenadiazole ring substituted with a methyl group, a phenylcarbamoyl group . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
One known reaction involving 4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole is a one-pot reaction with 1,3-diketones in the presence of zinc dust and acetic acid. This reaction produces 1,2-disubstituted 3-methyl-4-phenylcarbamoylpyrroles .Applications De Recherche Scientifique
Antimicrobial Studies
4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole has been a subject of interest in the realm of antimicrobial research. Studies have highlighted the synthesis of various selenadiazole derivatives, including 4-Methyl-1,2,3-selenadiazole, and their significant antimicrobial activities. These compounds, when tested, have shown notable efficacy against bacterial and fungal strains, with some demonstrating better antibacterial properties compared to established antibiotics like tetracycline (Jadhav, Dhanwe, Joshi, & Khanna, 2016). Additionally, similar compounds, 1,2,3-selenadiazoles, have been synthesized and exhibited moderate antibacterial activity and significant antifungal activities (Küçük, Salt, Kara, Mehan, & Yusufoglu, 2019).
Antitumor and Cytotoxic Effects
The potential antitumor and cytotoxic effects of 4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole derivatives have also been explored. Specific derivatives, like 4-Methyl-1,2,3-selenadiazole-5-carboxylic acid amides, have shown promising results in inhibiting human fibrosarcoma HT-1080, mouse hepatoma MG-22A, and mouse fibroblasts 3T3 cell lines, with high antitumor activity observed in in vivo evaluations (Arsenyan, Rubina, Shestakova, & Domracheva, 2007).
Chemical Vapor Deposition
In material science, 4-Methyl-1,2,3-selenadiazole has been utilized as a precursor for the chemical vapor deposition (CVD) of selenium-containing materials. This compound serves as a useful precursor for low-temperature plasma-assisted CVD of selenium, which is a significant process in the fabrication of semiconductor materials (Jackson, Jones, Lickiss, & Pilkington, 1993).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of 4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole and related compounds. These studies involve exploring different methods for synthesizing these compounds and analyzing their structural features using techniques like NMR and X-ray crystallography (Saravanan, Nithya, & Muthusubramanian, 2006). Such research is vital for understanding the properties and potential applications of these compounds in various scientific fields.
Propriétés
IUPAC Name |
4-methyl-N-phenyl-1,2,5-selenadiazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OSe/c1-7-9(13-15-12-7)10(14)11-8-5-3-2-4-6-8/h2-6H,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYAXNCOYBWGSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=N[Se]N=C1C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233282 | |
| Record name | 4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole | |
CAS RN |
84321-36-8 | |
| Record name | 4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084321368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-3-phenylcarbamoyl-1,2,5-selenadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



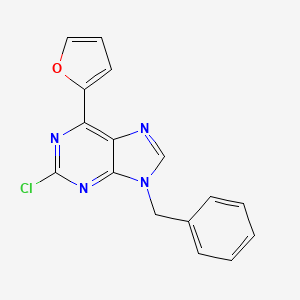
![2-[(2-Aminopurin-7-yl)methoxy]propane-1,3-diol](/img/structure/B1206705.png)
![(3S,6S,7R,8R)-8-benzyl-3-{[(3-hydroxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate](/img/structure/B1206706.png)
